N-(2-Bromo-4,6-difluorophenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(2-Bromo-4,6-difluorophenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated difluorophenyl group, a naphthalenylmethylthio group, and a thiadiazolylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,6-difluorophenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Bromination and Fluorination: The starting material, 2,4-difluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Thiadiazole Formation: The brominated difluoroaniline is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Thioether Formation: The thiadiazole intermediate is treated with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate to form the naphthalen-1-ylmethylthio group.
Acetamide Formation: Finally, the compound is reacted with chloroacetyl chloride to introduce the acetamide moiety, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4,6-difluorophenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole and thioether groups can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-Bromo-4,6-difluorophenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Investigation of its properties as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Exploration of its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory effects.
Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4,6-difluorophenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromine, fluorine, and thiadiazole groups can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4,6-difluorophenyl)-2-((5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
N-(2-Bromo-4,6-difluorophenyl)-2-((5-((benzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with a benzyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
The uniqueness of N-(2-Bromo-4,6-difluorophenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in the presence of the naphthalen-1-ylmethyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
CAS No. |
476484-12-5 |
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Molecular Formula |
C21H14BrF2N3OS3 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H14BrF2N3OS3/c22-16-8-14(23)9-17(24)19(16)25-18(28)11-30-21-27-26-20(31-21)29-10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9H,10-11H2,(H,25,28) |
InChI Key |
SKCHDNRAIUGBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=C(C=C(C=C4Br)F)F |
Origin of Product |
United States |
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